molecular formula C14H23N3O4S B3296367 N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893344-31-5

N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No. B3296367
CAS RN: 893344-31-5
M. Wt: 329.42 g/mol
InChI Key: DYIXEXFDUBIMTC-UHFFFAOYSA-N
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Description

N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, also known as CHTDPS, is a sulfonamide derivative that has been widely studied for its potential use in scientific research. This compound has shown promising results in various applications, including as an inhibitor of carbonic anhydrase and as a potential anticancer agent.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this enzyme, this compound can disrupt the pH balance in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As an inhibitor of carbonic anhydrase, this compound can disrupt the pH balance in cancer cells, leading to apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for diseases such as arthritis and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide in lab experiments is its high potency and specificity. This compound has been shown to effectively inhibit carbonic anhydrase activity and induce apoptosis in cancer cells at low concentrations. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are many potential future directions for the study of N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, particularly as an anticancer agent. Finally, the potential use of this compound in combination with other therapeutic agents should be investigated to determine its synergistic effects.

Scientific Research Applications

N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in the body. This compound has been shown to effectively inhibit carbonic anhydrase activity, making it a potential therapeutic agent for diseases such as glaucoma, epilepsy, and osteoporosis.
Furthermore, this compound has also been investigated for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-cycloheptyl-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-10-12(13(18)17(3)14(19)16(10)2)22(20,21)15-11-8-6-4-5-7-9-11/h11,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIXEXFDUBIMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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